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molecular formula C11H14O5 B1623514 Ethene;ethyl prop-2-enoate;furan-2,5-dione CAS No. 41171-14-6

Ethene;ethyl prop-2-enoate;furan-2,5-dione

Cat. No. B1623514
M. Wt: 226.23 g/mol
InChI Key: GURLTLRQWSAAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05296554

Procedure details

(MFR=7.4 g/10 min, ethylene content=90.2% by weight, ethyl methacrylate content=6.2% by weight and maleic anhydride content=3.6% by weight)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C=C.[C:3]([O:8][CH2:9][CH3:10])(=[O:7])[C:4](C)=[CH2:5].[C:11]1(=[O:17])[O:16][C:14](=[O:15])[CH:13]=[CH:12]1>>[CH2:3]=[CH2:4].[C:3]([O:8][CH2:9][CH3:10])(=[O:7])[CH:4]=[CH2:5].[C:14]1(=[O:15])[O:16][C:11](=[O:17])[CH:12]=[CH:13]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=C.C(C=C)(=O)OCC.C1(\C=C/C(=O)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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